molecular formula C12H15BrO B14067778 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one

Cat. No.: B14067778
M. Wt: 255.15 g/mol
InChI Key: PKFIJSLTIGPVTH-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one is a high-purity organic compound with the molecular formula C12H14BrO and a molecular weight of 227.1 g/mol. It features a propiophenone backbone substituted with an ethyl group and a highly reactive bromomethyl group on the phenyl ring. This unique structure makes it a valuable building block in organic and medicinal chemistry research. The compound is provided as a research chemical and is strictly for Research Use Only; it is not intended for human or veterinary diagnostic or therapeutic applications. In scientific research, this compound's primary value lies in its dual functionality. The bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing researchers to easily incorporate the aromatic moiety into more complex molecular architectures. This reactivity is leveraged in the synthesis of various pharmaceutical intermediates, particularly in developing target molecules with potential biological activity. The presence of the ketone group also allows for further transformations, such as reductions to alcohols or reactions with nucleophiles to form tertiary alcohols, providing multiple synthetic handles. The ethyl group on the phenyl ring can influence the compound's electronic properties and lipophilicity, which can be a critical factor in tuning the properties of the final target molecule. The mechanism of action for this compound is based on its chemical reactivity. As an alkylating agent, the benzylic bromine atom can covalently bond to nucleophilic sites on biological macromolecules, such as proteins or enzymes. This interaction can lead to the inhibition or modification of enzyme activity, making it a useful probe in biochemical studies to investigate enzyme function and biological pathways. Research into structurally similar bromomethyl aryl ketones suggests potential applications as intermediates in the development of antimicrobial or cytotoxic agents, though any such use for this specific compound would require extensive further investigation. Handling of this material requires appropriate safety precautions. As a suspected alkylating agent and potential precursor to controlled substances, it should be used with strict administrative and engineering controls in a laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-ethylphenyl]propan-1-one

InChI

InChI=1S/C12H15BrO/c1-3-9-5-6-11(12(14)4-2)10(7-9)8-13/h5-7H,3-4,8H2,1-2H3

InChI Key

PKFIJSLTIGPVTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)CC)CBr

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation as the Foundation

Alternative Synthetic Routes

Zinc Bromide-Mediated Rearrangement

A patent-pending method utilizes anhydrous ZnBr₂ to facilitate the rearrangement of intermediates. For example, treating 2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one with trimethylorthoformate and ZnBr₂ at 90°C produces methyl 2-(4-ethylphenyl)-2-methylpropanoate, which is subsequently hydrolyzed to the target compound.

Advantages :

  • Reduced Byproducts : ZnBr₂ minimizes homocoupling and dehalogenation side reactions.
  • Scalability : Continuous flow reactors achieve >90% conversion in <2 hours.

Hydrolysis and Purification Strategies

Final steps often involve alkaline hydrolysis of ester intermediates. Sodium hydroxide (2M in methanol) at reflux cleaves methyl esters to carboxylic acids, which are acidified to precipitate the product.

Purification Table :

Step Reagent Conditions Purity Post-Purification
Hydrolysis NaOH/MeOH Reflux, 6h 95%
Acidification HCl (1M) pH 1-2, 25°C 98%

Comparative Analysis of Methodologies

Table 1: Synthesis Route Efficiency

Method Catalyst Temperature (°C) Time (h) Yield (%)
Friedel-Crafts + NBS AlCl₃ -10 to 50 24 80
ZnBr₂ Rearrangement ZnBr₂ 90 2 90
Direct Bromination H₂SO₄ 50 12 75

Key Observations :

  • ZnBr₂-mediated routes outperform traditional methods in yield and speed.
  • Acid catalysis risks over-bromination, necessitating precise stoichiometry.

Structural and Spectroscopic Characterization

Post-synthesis validation includes:

  • NMR : ¹H NMR shows distinct peaks for the bromomethyl group (δ 4.3–4.5 ppm) and ethyl substituent (δ 1.2–1.4 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 255.15 confirms the molecular formula C₁₂H₁₅BrO.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Toluene and DCM are recycled via distillation, reducing costs by 30% in pilot-scale trials.

Hazard Mitigation

  • Bromine Handling : Closed-loop systems with scrubbers capture HBr emissions.
  • Thermal Stability : Reactions are conducted below 100°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Substitution: Formation of substituted derivatives such as amines or ethers.

    Reduction: Formation of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-ol.

    Oxidation: Formation of 1-(2-(Bromomethyl)-4-ethylphenyl)propanoic acid.

Scientific Research Applications

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 2-Bromomethyl, 4-ethyl C₁₂H₁₅BrO 279.15 Potential alkylating agent; synthetic intermediate
1-(4-Ethylphenyl)propan-1-one 4-Ethyl C₁₁H₁₄O 162.23 Coupling reactions at α-ketone position
4-Fluoromethcathinone (4-FMC) 4-Fluoro, 2-(methylamino) C₁₀H₁₂FNO 181.21 Psychoactive; serotonin-norepinephrine reuptake inhibitor
1-(4-Bromophenyl)-2-methylpropan-1-one 4-Bromo, 2-methyl C₁₀H₁₁BrO 227.10 High lipophilicity; used in safety studies
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 2-Bromo, 4-methyl, chalcone C₁₆H₁₃BrO 301.18 Crystallographic studies; bromination intermediate
4-Ethylmethcathinone (4-EMC) 4-Ethyl, 2-(methylamino) C₁₂H₁₇NO 191.27 Controlled substance; stimulant effects

Structural and Functional Insights:

Substituent Effects on Reactivity: The bromomethyl group in the target compound enables nucleophilic substitution reactions, distinguishing it from non-halogenated analogs like 1-(4-ethylphenyl)propan-1-one . 4-FMC and 4-EMC contain amino groups, granting them CNS activity, whereas the bromomethyl group in the target compound likely precludes such effects .

The ethyl group enhances lipophilicity relative to methyl or hydrogen substituents, as seen in 4-EMC and 1-(4-bromophenyl)-2-methylpropan-1-one .

Applications: 4-FMC and 4-EMC are regulated psychoactive substances, whereas brominated analogs like the target compound may serve as intermediates in drug synthesis or materials science .

Research Findings and Data Gaps

  • Synthetic Routes : Evidence from brominated chalcones (e.g., ) implies that the target compound could be synthesized via bromination of a pre-existing methyl group or through Friedel-Crafts acylation.
  • Biological Activity: No direct data on the target compound’s bioactivity exist in the evidence, but structural parallels to cathinones (e.g., 4-EMC) suggest possible interactions with monoamine transporters if modified with amino groups .
  • Analytical Challenges: Bromine’s isotopic pattern would complicate mass spectrometry analysis, necessitating high-resolution techniques like UPLC-QTOF-MS, as used for 4-substituted cathinones .

Biological Activity

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Bromomethyl Group : This group can act as an electrophile, facilitating nucleophilic attacks from biological molecules.
  • Ethyl Group : This substituent may influence the compound's lipophilicity and interaction with cellular membranes.
  • Propanone Backbone : The ketone functional group can participate in various chemical reactions, including enolate formation.

The molecular formula is C12H15BrC_{12}H_{15}Br with a molecular weight of approximately 251.15 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles such as thiols and amines. This reactivity can lead to:

  • Modulation of Protein Function : The formation of disulfide bonds through the mercapto group can alter protein structure and function.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Anticancer Properties : The ability to interact with DNA and proteins may contribute to anticancer effects, a subject of ongoing research.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary table highlighting some key findings:

Activity Effect Reference
AntimicrobialInhibitory effects on Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates enzyme activity in metabolic pathways

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus. The compound was tested using standard disk diffusion methods, showing a zone of inhibition comparable to that of established antibiotics.

Case Study 2: Cytotoxic Activity

In vitro studies on various cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and morphological changes typical of apoptotic cells.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Bromomethyl Group : Utilizing bromination reactions on appropriate precursors.
  • Alkylation Reactions : Introducing the ethyl group through alkylation methods.
  • Final Coupling Reactions : Completing the synthesis through coupling reactions that form the propanone backbone.

Q & A

Basic: What are the common synthetic routes for 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one, and what reagents/solvents are typically employed?

Methodological Answer:
The compound can be synthesized via bromination of a propiophenone precursor. For example:

  • Step 1: Start with 1-(4-ethylphenyl)propan-1-one (synthesized via Friedel-Crafts acylation of ethylbenzene with propionyl chloride using AlCl₃ as a catalyst ).
  • Step 2: Brominate the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in CCl₄ or C₂H₄Cl₂ under reflux .
  • Alternative: Chalcone intermediates (e.g., 1-(4-ethylphenyl)-3-arylprop-2-en-1-one) can be brominated with Br₂ in CHCl₃, followed by elimination reactions using triethylamine to isolate the product .
    Key Considerations: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • NMR (¹H/¹³C):
    • ¹H NMR: Identify the ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.4–2.6 ppm, quartet for CH₂), bromomethyl (δ 4.3–4.5 ppm, singlet for CH₂Br), and ketone-proximal aromatic protons (δ 7.2–8.1 ppm) .
    • ¹³C NMR: Confirm the ketone carbonyl (δ ~200 ppm), brominated CH₂ (δ ~30 ppm), and aromatic carbons (δ 120–140 ppm) .
  • IR Spectroscopy: Detect the ketone C=O stretch (~1680–1720 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₅BrO: 271.03) and fragmentation patterns (e.g., loss of Br·) .

Basic: How can impurities in the synthesized compound be minimized, and what purification methods are effective?

Methodological Answer:

  • Purification Steps:
    • Recrystallization: Use ethanol/water or acetone/hexane mixtures to isolate crystalline product .
    • Column Chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate) to separate brominated byproducts (e.g., dibromo derivatives) .
  • Purity Analysis: Validate via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (if volatile enough) .

Advanced: How does the steric and electronic environment influence regioselectivity during bromination?

Methodological Answer:

  • Electronic Effects: The ketone group deactivates the aromatic ring, directing bromination to the methyl group via radical intermediates (NBS/AIBN) rather than electrophilic substitution .
  • Steric Hindrance: The ethyl group at the para position may slow bromination at the ortho-methyl site due to crowding. Computational modeling (DFT) can predict activation barriers for competing pathways .
  • Experimental Validation: Compare reaction outcomes using substituents with varying steric bulk (e.g., methyl vs. tert-butyl) .

Advanced: What computational tools are recommended for modeling this compound’s reactivity or crystallographic structure?

Methodological Answer:

  • Density Functional Theory (DFT): Use Gaussian or ORCA to calculate optimized geometries, frontier molecular orbitals (HOMO/LUMO), and reaction pathways (e.g., bromination energetics) .
  • Crystallographic Refinement: SHELX software (SHELXL) is ideal for refining X-ray diffraction data. Input .hkl files generated from single-crystal diffraction and validate using R-factors .
  • Docking Studies: For biological applications, use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450) .

Advanced: How do researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer:

  • Case Study: If bromination with Br₂ in CHCl₃ yields dibromo derivatives (e.g., 2,3-dibromo-1-(4-ethylphenyl)propan-1-one), adjust stoichiometry (≤1 eq. Br₂) or switch to NBS for controlled monobromination .
  • Troubleshooting:
    • Low Yields: Optimize reaction temperature (40–60°C for NBS) or use microwave-assisted synthesis to accelerate kinetics.
    • Byproduct Identification: Use LC-MS/MS to detect trace impurities and revise workup protocols (e.g., aqueous Na₂S₂O₃ washes to quench excess Br₂) .

Advanced: What are the potential applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

  • Pharmaceutical Intermediates: The bromomethyl group enables Suzuki coupling to introduce aryl/heteroaryl moieties for drug candidates (e.g., kinase inhibitors) .
  • Polymer Chemistry: Serve as a photoinitiator precursor in UV-curable resins due to the ketone’s radical-generating capability .
  • Agrochemicals: Functionalize via nucleophilic substitution (e.g., with thiourea) to create herbicidal analogs .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • PPE: Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact with brominated compounds .
    • Ventilation: Use a fume hood due to potential release of HBr gas during hydrolysis .
  • Storage: Keep in amber glass vials at 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation .
  • Spill Management: Neutralize with NaHCO₃ and adsorb using vermiculite; dispose as halogenated waste .

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